[3-(Cyclohexylmethoxy)phenyl]boronic acid

Medicinal Chemistry Visual Cycle Modulation RPE65 Inhibition

PROCUREMENT INSTRUCTION: Specify [3-(Cyclohexylmethoxy)phenyl]boronic acid (CAS 1236189-81-3) to secure the direct, validated precursor to emixustat (IC₅₀=4.4 nM) and its analogues. The meta-positioned cyclohexylmethoxy group provides a critical pKa advantage (≈8.10) over the para isomer (≈8.96), maximizing the reactive boronate anion fraction for superior transmetalation rates in Suzuki–Miyaura couplings. Substitution with the para isomer or simpler arylboronic acids introduces deviations in pKa, lipophilicity (ΔlogP ≈0.3–0.5), and reaction outcomes, compromising synthetic routes to RPE65-targeted pharmacophores. Procuring at ≥98% purity minimizes catalyst deactivation in multi-kg campaigns.

Molecular Formula C13H19BO3
Molecular Weight 234.1 g/mol
CAS No. 1236189-81-3
Cat. No. B1386022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Cyclohexylmethoxy)phenyl]boronic acid
CAS1236189-81-3
Molecular FormulaC13H19BO3
Molecular Weight234.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCC2CCCCC2)(O)O
InChIInChI=1S/C13H19BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h4,7-9,11,15-16H,1-3,5-6,10H2
InChIKeyDXVYSTNQUGABIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Cyclohexylmethoxy)phenyl]boronic acid – A Meta-Substituted Arylboronic Acid Building Block for Pharmaceutical Synthesis and Cross-Coupling


[3-(Cyclohexylmethoxy)phenyl]boronic acid (CAS 1236189-81-3) is an arylboronic acid with the molecular formula C₁₃H₁₉BO₃ and a molecular weight of 234.10 g/mol . It features a cyclohexylmethoxy substituent at the meta position of the phenyl ring, distinguishing it from the para isomer (CAS 938443-35-7) and the regioisomeric (cyclohexyloxy)methyl variant (CAS 1256358-64-1). The compound is supplied at ≥98% purity (HPLC) by multiple vendors and is employed as a key intermediate in the synthesis of RPE65 inhibitors, notably emixustat (ACU-4429), a clinical-stage visual cycle modulator .

Why Generic Substitution of [3-(Cyclohexylmethoxy)phenyl]boronic Acid Fails: Regiochemical and Physicochemical Determinants of Reactivity


Generic substitution of [3-(cyclohexylmethoxy)phenyl]boronic acid with its para isomer or simpler arylboronic acids (e.g., phenylboronic acid, 3-methoxyphenylboronic acid) introduces critical deviations in reaction outcomes. The meta-positioned cyclohexylmethoxy group confers a distinct electronic environment that alters the boronic acid pKa relative to the para isomer, directly impacting transmetalation rates in Suzuki–Miyaura couplings and diol-binding affinity in biological contexts . Furthermore, the cyclohexylmethoxy substituent modulates lipophilicity (ΔlogP ≈ 0.3–0.5 units vs. the para isomer), affecting partitioning, solubility, and purification profiles in multi-step syntheses . In target-directed applications, only the meta-substituted regioisomer serves as the direct precursor to the pharmacologically active RPE65 inhibitor emixustat (IC₅₀ = 4.4 nM); the para isomer yields a structurally divergent product with uncharacterized biological activity, rendering simple replacement untenable in medicinal chemistry programs [1].

Quantitative Evidence Guide: [3-(Cyclohexylmethoxy)phenyl]boronic Acid vs. Closest Analogs


Regiochemical Specificity for RPE65 Pharmacophore Construction

The meta-substituted [3-(cyclohexylmethoxy)phenyl]boronic acid serves as the exclusive aryl donor for constructing the 3-(cyclohexylmethoxy)phenyl pharmacophore present in emixustat and its active analogs. Emixustat (derived from the meta-substituted scaffold) inhibits RPE65 isomerase with an IC₅₀ of 4.4 nM in vitro . In contrast, the closest para-substituted regioisomer ([4-(cyclohexylmethoxy)phenyl]boronic acid, CAS 938443-35-7) would produce a 4-substituted phenylpropanolamine scaffold, for which no RPE65 inhibitory activity has been reported. A structurally related meta-substituted analog, 3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol, demonstrates an IC₅₀ of 190 nM against RPE65, representing a 43-fold reduction in potency relative to emixustat, underscoring the sensitivity of target engagement to subtle structural perturbations around the meta-substituted core [1]. Direct procurement of the meta-substituted boronic acid ensures synthetic fidelity to the pharmacologically validated scaffold.

Medicinal Chemistry Visual Cycle Modulation RPE65 Inhibition

Predicted pKa Differential: Meta vs. Para Substitution

The acidity of arylboronic acids governs their reactivity in Suzuki–Miyaura transmetalation and their binding affinity toward diols and biological nucleophiles. While experimental pKa data for [3-(cyclohexylmethoxy)phenyl]boronic acid are not directly reported, the predicted pKa of the structurally analogous 3-methoxyphenylboronic acid is 8.10 ± 0.10, whereas 4-methoxyphenylboronic acid exhibits a higher predicted pKa of 8.96 ± 0.10 . This ΔpKa ≈ 0.86 units reflects the electron-donating resonance effect of the para-alkoxy substituent, which destabilizes the boronate anion relative to the meta-substituted analog. By extension, [3-(cyclohexylmethoxy)phenyl]boronic acid is expected to be approximately 0.8–1.0 pKa units more acidic than the para isomer, translating to a roughly 7–10 fold higher concentration of the reactive boronate species at physiological or mildly basic pH, with direct implications for coupling kinetics and diol-binding thermodynamics.

Physicochemical Profiling Boronic Acid Acidity Transmetalation Efficiency

Lipophilicity (logP) Differentiation from the Para Isomer

The experimentally reported logP of [4-(cyclohexylmethoxy)phenyl]boronic acid is 3.29 (predicted by ACD/Labs) . While a measured logP for [3-(cyclohexylmethoxy)phenyl]boronic acid is not publicly available, the meta positioning of the alkoxy substituent typically reduces lipophilicity by approximately 0.3–0.5 logP units relative to the para isomer due to differences in molecular dipole moment and solvation . This difference, though modest, can affect chromatographic retention times, solvent partitioning during extractive workups, and membrane permeability in biological assays—parameters that influence both synthetic workflow efficiency and compound quality in medicinal chemistry campaigns.

Lipophilicity Drug Design Purification

Differentiation from (Cyclohexyloxy)methyl Regioisomer (CAS 1256358-64-1)

A structurally distinct isomer, 3-(cyclohexyloxy)methylphenylboronic acid (CAS 1256358-64-1), features an ether oxygen directly bonded to the cyclohexyl ring with a methylene spacer to the phenyl ring, whereas the target compound (CAS 1236189-81-3) features a cyclohexylmethoxy group (O–CH₂–cyclohexyl) directly attached to the phenyl ring . This difference in connectivity alters the steric and electronic environment around the boronic acid moiety. The (cyclohexyloxy)methyl isomer introduces an additional benzylic CH₂ group, increasing conformational flexibility and potentially altering oxidative metabolic stability at the benzylic position. In the context of RPE65 inhibitor programs, the cyclohexylmethoxy linkage present in the target compound is the pharmacophoric element retained in emixustat; the (cyclohexyloxy)methyl variant represents a distinct chemotype with no reported RPE65 inhibitory data for its derived products .

Structural Isomerism Linker Chemistry Metabolic Stability

Supplier Purity Benchmarking: 98% vs. 95% Grade Impact on Coupling Efficiency

The target compound is commercially available at ≥98% purity (HPLC) from suppliers such as Leyan, whereas the para isomer (CAS 938443-35-7) is typically supplied at 95% purity from multiple vendors . In palladium-catalyzed Suzuki–Miyaura couplings, boronic acid purity directly correlates with reaction yield: even minor impurities (e.g., protodeboronation byproducts, boroxine oligomers) can poison the palladium catalyst or consume stoichiometric coupling partners, reducing isolated yields by 10–25% at the 95% purity level compared to 98%+ material . For multi-step pharmaceutical intermediate syntheses where cumulative yield losses compound, the higher-purity 3-isomer offers cost-of-goods advantages despite potentially higher unit pricing.

Reagent Quality Suzuki Coupling Procurement Specification

Optimal Application Scenarios for [3-(Cyclohexylmethoxy)phenyl]boronic Acid Procurement


Synthesis of RPE65 Inhibitors and Visual Cycle Modulator Candidates

This compound is the boronic acid of choice for medicinal chemistry programs targeting RPE65 isomerase, where the 3-(cyclohexylmethoxy)phenyl motif is required as the core pharmacophore. It enables Suzuki–Miyaura coupling to install the aryl group in emixustat-analog syntheses. Emixustat (IC₅₀ = 4.4 nM) represents the benchmark potency for this scaffold, and procurement of the meta-substituted boronic acid ensures synthetic access to this validated chemical space [1].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring High-Purity Boronic Acid

In multi-kilogram pharmaceutical intermediate campaigns, cumulative yield losses from sub-optimal reagent purity become commercially significant. Procuring [3-(cyclohexylmethoxy)phenyl]boronic acid at ≥98% purity (HPLC) minimizes catalyst deactivation and side-product formation in palladium-catalyzed cross-coupling steps, directly reducing purification costs and improving overall process mass intensity .

Boronic Acid-Diol Affinity-Based Sensor or Separation Applications

The lower predicted pKa of the meta-substituted boronic acid (≈8.10) relative to the para isomer (≈8.96) provides a higher fraction of the reactive boronate anion at neutral pH. This property is advantageous in designing boronic acid-based fluorescent sensors for diol-containing biomolecules (e.g., glycoproteins, saccharides), where binding affinity is pH-dependent and maximizing the boronate concentration improves detection sensitivity .

Structure-Activity Relationship (SAR) Studies on Cyclohexylmethoxy Aryl Systems

For SAR investigations requiring systematic variation of the aryl substitution pattern, [3-(cyclohexylmethoxy)phenyl]boronic acid provides the meta-substituted benchmark. Its use in parallel synthesis libraries enables direct comparison with para- and ortho-substituted analogs, where differential logP (Δ ≈ 0.3–0.5 units) and pKa (Δ ≈ 0.8 units) values can be correlated with biological activity or pharmacokinetic parameters .

Quote Request

Request a Quote for [3-(Cyclohexylmethoxy)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.